

2-Oxokolavelool: A Technical Guide on its Chemical Structure and Properties

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Compound of Interest		
Compound Name:	2-Oxokolavelool	
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Abstract

2-Oxokolavelool is a naturally occurring clerodane diterpene isolated from Amoora stellato-squamosa.[1][2] This technical guide provides a comprehensive overview of the current knowledge on **2-Oxokolavelool**, focusing on its chemical structure, physicochemical properties, and biological activity as a Farnesoid X Receptor (FXR) agonist. While detailed experimental data for **2-Oxokolavelool** is limited in publicly available literature, this document synthesizes the existing information, primarily from comparative studies with the closely related compound 2-Oxokolavenol. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential of this natural product.

Chemical Structure and Properties

2-Oxokolavelool is a clerodane diterpenoid, a class of natural products characterized by a decalin core and a side chain at the C-9 position.[3] Its structure is closely related to 2-Oxokolavenol, with a key difference in the position of a hydroxyl group.[4] This structural variation has a significant impact on its biological activity.

Physicochemical and Spectroscopic Data

Detailed physicochemical and spectroscopic data for **2-Oxokolavelool**, such as melting point, optical rotation, and comprehensive NMR, IR, and mass spectrometry data, are not extensively



reported in the available scientific literature. The following table summarizes the known information, with gaps indicating areas for future research.

Property	Data	Reference
Molecular Formula	C20H32O3	Inferred
Molecular Weight	320.47 g/mol	Inferred
Appearance	Not Reported	-
Melting Point	Not Reported	-
Optical Rotation	Not Reported	-
¹ H NMR	Not Reported	-
¹³ C NMR	Not Reported	-
Infrared (IR)	Not Reported	-
Mass Spectrometry	Not Reported	-

Note: The molecular formula and weight are inferred based on the known structure of the related compound, 2-Oxokolavenol.

Biological Activity: Farnesoid X Receptor (FXR) Agonism

The primary reported biological activity of **2-Oxokolavelool** is its function as an agonist of the Farnesoid X Receptor (FXR).[4] FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism, making it an attractive therapeutic target for various liver and metabolic diseases.

Comparative Biological Activity

Studies comparing **2-Oxokolavelool** with 2-Oxokolavenol have shown that both compounds activate FXR. However, **2-Oxokolavelool** exhibits a lower affinity and transcriptional activation of FXR compared to 2-Oxokolavenol.[4]



Compound	FXR Activation (EC50)	Comparative Activity	Reference
2-Oxokolavenol	~6.9 μM	Higher Affinity	[4]
2-Oxokolavelool	Not explicitly stated	Lower Affinity	[4]
Kolavenol	Not explicitly stated	Lower Affinity	[4]

Note: The EC₅₀ value for 2-Oxokolavenol is provided as a reference point for the comparative activity of **2-Oxokolavelool**.

Mechanism of Action

Molecular docking studies have elucidated the structural basis for the difference in activity between **2-Oxokolavelool** and 2-Oxokolavenol. The variation in the hydroxyl group position in **2-Oxokolavelool** leads to the loss of a critical hydrogen bond with the sulfur atom of the methionine residue at position 265 (M265) within the FXR ligand-binding domain.[4] This interaction is present for 2-Oxokolavenol and contributes to its higher affinity.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and synthesis of **2- Oxokolavelool** are not currently available in the literature. However, a general methodology for assessing its FXR agonist activity using a dual-luciferase reporter assay has been described.

Dual-Luciferase Reporter Assay for FXR Activation

This protocol provides a general framework for evaluating the FXR agonist activity of compounds like **2-Oxokolavelool**.

Objective: To determine the ability of a test compound to activate the Farnesoid X Receptor (FXR) and induce the expression of a downstream reporter gene.

Materials:

HEK293T cells



- Plasmids: pBind-FXR-LBD (encoding the FXR ligand-binding domain), pGL5-luc (containing a luciferase reporter gene under the control of an FXR response element)
- · Transfection reagent
- Cell culture medium and supplements
- Test compound (2-Oxokolavelool)
- Positive control (e.g., Chenodeoxycholic acid CDCA, or GW4064)
- Dual-Luciferase® Reporter Assay System
- Luminometer

Methodology:

- Cell Culture and Transfection:
 - Plate HEK293T cells in a 96-well plate and culture overnight.
 - Co-transfect the cells with the pBind-FXR-LBD and pGL5-luc plasmids using a suitable transfection reagent according to the manufacturer's instructions.
 - Incubate the cells for 24-48 hours to allow for plasmid expression.
- · Compound Treatment:
 - Prepare serial dilutions of the test compound (2-Oxokolavelool) and the positive control in the appropriate cell culture medium.
 - Remove the transfection medium from the cells and replace it with the medium containing the different concentrations of the test compound or control.
 - Include a vehicle control (e.g., DMSO).
 - Incubate the cells for an additional 24 hours.
- Luciferase Assay:

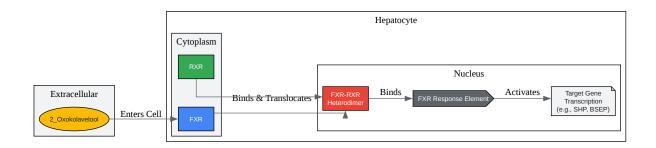


- Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
- Transfer the cell lysates to a new luminometer plate.
- Add the Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.
- Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity (if a co-transfected Renilla plasmid is used for normalization).

Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
- Plot the normalized luciferase activity against the logarithm of the compound concentration.
- Fit the data to a dose-response curve to determine the EC₅₀ value.

Visualizations FXR Signaling Pathway Activation





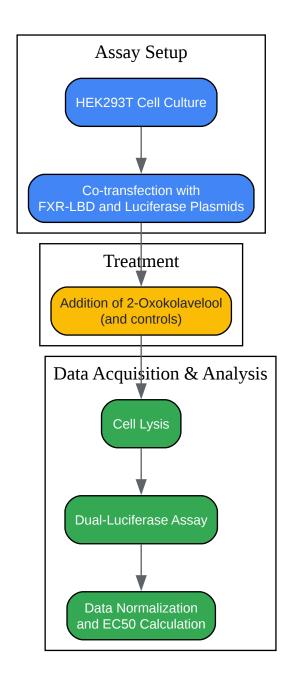


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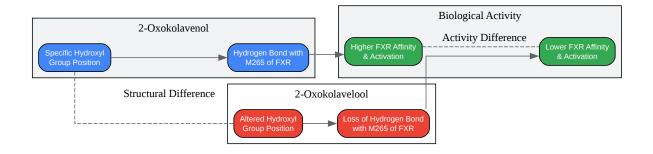
Caption: Activation of the FXR signaling pathway by **2-Oxokolavelool**.

Experimental Workflow: FXR Agonist Screening









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